Cicortonide

Glucocorticoid receptor binding Prodrug activation Receptor pharmacology

For researchers needing a validated inhaled corticosteroid with minimized systemic cortisol suppression, ciclesonide offers a 16-fold wider therapeutic index than budesonide. Its on-site pulmonary esterase activation enables lung-confined glucocorticoid receptor engagement. - 120-fold affinity gain upon activation (parent Ki 37 nM → des-CIC Ki 0.31 nM) - 52% pulmonary deposition fraction reduces inter-animal variability - No significant cortisol suppression up to 1280 μg bid in repeat-dose toxicology protocols

Molecular Formula C29H37ClFNO7
Molecular Weight 566.1 g/mol
CAS No. 19705-61-4
Cat. No. B127663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicortonide
CAS19705-61-4
Synonyms(11β,16α)-21-(Acetyloxy)-3-(2-chloroethoxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-20-oxopregna-3,5-diene-6-carbonitrile;  3-(2-Chloroethoxy)-9-fluoro-11β,16α,17,21-tetrahydroxy-20-oxopregna-3,5-diene-6-carbonitrile Cyclic 16,17-Acet
Molecular FormulaC29H37ClFNO7
Molecular Weight566.1 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(=C5C4(CCC(=C5)OCCCl)C)C#N)F)O)C)OC(O2)(C)C
InChIInChI=1S/C29H37ClFNO7/c1-16(33)37-15-23(35)29-24(38-25(2,3)39-29)12-20-21-10-17(14-32)19-11-18(36-9-8-30)6-7-26(19,4)28(21,31)22(34)13-27(20,29)5/h11,20-22,24,34H,6-10,12-13,15H2,1-5H3/t20-,21-,22-,24+,26-,27-,28-,29+/m0/s1
InChIKeySOESEFMFRCCMQV-QWAPGEGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cicortonide Procurement Guide and Prodrug Profile


Cicortonide (INN), widely designated as ciclesonide (CAS 19705-61-4), is a non-halogenated synthetic glucocorticoid prodrug belonging to the corticosteroid cyclic ketal subclass [1]. Its chemical structure incorporates a 3-(2-chloroethoxy)-9α-fluoro-11β-hydroxy-16α,17α-isopropylidenedioxy-6-carbonitrile pregnadiene scaffold with a 21-acetate ester (molecular formula C29H37ClFNO7, molecular weight 566.06 g·mol⁻¹) . The compound is enzymatically converted in the lower respiratory tract to its active metabolite, desisobutyryl-ciclesonide (des-CIC), which exhibits high-affinity glucocorticoid receptor binding and potent local anti-inflammatory activity while demonstrating low oral bioavailability and high plasma protein binding to minimize systemic exposure [2].

Prodrug design requiring on-site esterase activation for localized glucocorticoid receptor engagement
Suited for respiratory research models where lung-targeted activation and low systemic exposure are relevant
Reported high-affinity active metabolite (des-CIC) supports receptor pharmacology and prodrug mechanism studies

Why Cicortonide Cannot Be Interchanged


Cicortonide (ciclesonide) is distinguished from most inhaled corticosteroids by its prodrug design, requiring on-site pulmonary esterase activation to generate the high-affinity metabolite des-CIC [1]. This prodrug mechanism fundamentally alters the pharmacokinetic-pharmacodynamic relationship: the parent compound displays negligible glucocorticoid receptor binding (relative binding affinity ~12 vs dexamethasone = 100), while the activated metabolite exhibits approximately 100-fold greater affinity (RBA ~1200), comparable to fluticasone [2]. Consequently, simple substitution with a non-prodrug corticosteroid would bypass the lung-targeted activation step, alter the oral bioavailability profile, modify systemic cortisol suppression risk, and change the pulmonary deposition characteristics that underlie the compound's therapeutic index.

Prodrug Activation
Non-prodrug corticosteroids lack lung-targeted esterase activation; receptor engagement profile and tissue selectivity may differ substantially.
Exposure Profile
Directly active comparators may exhibit different oral bioavailability and systemic exposure patterns, altering model-endpoint interpretation.
Deposition Characteristics
Particle size distribution and pulmonary deposition fraction vary across inhaled corticosteroid formulations; substitution may shift airway compartment targeting.

Quantitative Differentiation Against Key Comparators


Active Metabolite Receptor Binding Affinity vs. Budesonide

The active metabolite des-CIC exhibits a relative binding affinity (RBA) of 1212 at the rat lung glucocorticoid receptor, compared with budesonide RBA = 905 and the dexamethasone reference standard (RBA = 100); the parent compound ciclesonide shows only RBA = 12, confirming that on-site activation yields a receptor affinity exceeding that of budesonide by approximately 1.34-fold [1]. In absolute terms, ciclesonide has a Ki of 37 nM, while its active metabolite des-CIC has a Ki of 0.31 nM — a 120-fold improvement in binding affinity .

Metabolite RBA vs. Budesonide
Head-to-head
Des-CIC RBA = 1212 vs. Budesonide RBA = 905
Parent RBA = 12 (negligible binding); Des-CIC Ki = 0.31 nM vs. Parent Ki = 37 nM
Reported ~120-fold affinity gain upon activation supports spatially confined receptor engagement context.
Rat lung glucocorticoid receptor; radioligand binding assay.
Glucocorticoid receptor binding Prodrug activation Receptor pharmacology

Onset of Therapeutic Effect vs. Budesonide in Pediatric Asthma

A model-based meta-analysis of six randomized controlled trials involving 2237 children aged 5–12 years with persistent asthma demonstrated that ciclesonide reaches 50% of its maximum FEV1 improvement (ET50) in 1.23 weeks, compared with 2.97 weeks for budesonide — a 2.4-fold faster onset of therapeutic action [1]. Both drugs achieved the same maximum efficacy plateau; the differentiation lies solely in the kinetic speed of benefit accrual.

FEV1 Onset vs. Budesonide
Head-to-head
ET50: 1.23 weeks (CIC) vs. 2.97 weeks (BUD)
2.4-fold faster onset of lung-function endpoint response; same plateau.
Reported faster onset of FEV1 endpoint response in pediatric asthma research context.
Meta-analysis of 6 RCTs; n = 2237 children aged 5–12.
Onset of action Time-course modeling Pediatric asthma

Pulmonary Deposition Fraction vs. Fluticasone Propionate

Two-dimensional gamma scintigraphy studies using ⁹⁹ᵐTc-labeled ciclesonide administered via HFA-MDI reveal a whole-lung deposition of 52% of the delivered dose, compared with only 12–13% for fluticasone propionate [1][2]. The finer particle size distribution of ciclesonide (mass median aerodynamic diameter 1.1–2.1 μm vs. 2.8–3.2 μm for fluticasone propionate) drives this approximately 4-fold advantage in pulmonary targeting [2].

Lung Deposition vs. Fluticasone
Head-to-head
52% pulmonary deposition vs. 12–13% for fluticasone propionate
MMAD: 1.1–2.1 μm (CIC) vs. 2.8–3.2 μm (FP); HFA-MDI delivery.
Higher reported pulmonary deposition supports inhalation-model compartment targeting.
Gamma scintigraphy; ⁹⁹ᵐTc-labeled drug.
Pulmonary deposition Gamma scintigraphy Lung targeting

Systemic Cortisol Suppression Profile vs. Fluticasone Propionate

In a randomized, placebo-controlled 4-week study of 60 adult patients with moderate-to-severe persistent asthma, ciclesonide at both 640 μg bid (1280 μg/day ex-actuator) and 1280 μg bid (2560 μg/day) produced no statistically significant suppression of 24-hour serum cortisol AUC compared with placebo, whereas fluticasone propionate at 880 μg bid (1760 μg/day) induced significant cortisol suppression (p = 0.0009; 95% CI: -117.5 to -32.1) [1]. A separate population PK/PD analysis (n = 635 subjects, 5238 observations) confirmed that less than 1% of systemic des-CIC concentrations exceeded the EC50 for cortisol suppression at therapeutic doses [2].

Cortisol Suppression vs. Fluticasone
Head-to-head
CIC: no significant cortisol suppression; FP 1760: p = 0.0009
<1% systemic des-CIC exceeded EC50 for cortisol suppression at tested doses.
Reported HPA-axis endpoint context; supports chronic-dosing model protocols requiring low systemic confound.
4-week RCT; n = 60 adults; 24-h serum cortisol AUC.
HPA axis suppression Cortisol Systemic safety

Plasma Protein Binding and Systemic Exposure vs. Fluticasone Propionate

Des-CIC, the active metabolite of ciclesonide, is approximately 99% bound to plasma proteins (<1% unbound fraction), compared with only 90% protein binding (10% unbound fraction) for fluticasone propionate [1]. This represents a 10-fold difference in unbound drug fraction available for extravascular distribution and receptor engagement in systemic tissues. The elimination half-life of des-CIC is 3.5 hours versus 7.8 hours for fluticasone propionate, further limiting cumulative systemic exposure [2].

Protein Binding vs. Fluticasone
Head-to-head
Des-CIC: ~99% protein bound vs. FP: 90% protein bound
Elimination t½: 3.5 h (des-CIC) vs. 7.8 h (FP); 10-fold lower unbound fraction.
Higher protein binding and faster clearance support reduced systemic exposure model interpretation.
Human plasma; clinical pharmacokinetic studies.
Plasma protein binding Systemic exposure Pharmacokinetics

Granuloma Formation Inhibition Potency vs. Budesonide

In the rat cotton pellet granuloma model, ciclesonide inhibited granuloma formation with an ED50 of 2 μg/pellet, whereas budesonide and the active metabolite des-CIC were 15-fold and 20-fold less active, respectively, on this specific endpoint [1]. For thymus involution (a marker of systemic glucocorticoid effect), the ED50 values were 303, 279, and 154 μg/pellet for ciclesonide, budesonide, and des-CIC respectively, indicating that ciclesonide dissociates local anti-inflammatory potency from systemic thymolytic activity more effectively than the comparator.

Granuloma ED50 vs. Budesonide
Head-to-head
Granuloma ED50: 2 μg/pellet (CIC) vs. 30 μg/pellet (BUD)
Endpoint dissociation ratio (thymus/granuloma): 152 (CIC) vs. 9.3 (BUD).
Reported wider endpoint dissociation between local anti-inflammatory response and systemic thymolytic activity.
Rat cotton pellet model; intratracheal administration.
Anti-inflammatory potency Granuloma model In vivo efficacy

Best-Fit Research and Industrial Application Scenarios


Inhaled Inflammation Models with Rapid Onset and Lung-Selective Activation

Investigators designing ovalbumin-sensitized or LPS-challenged rodent models of allergic airway inflammation can leverage ciclesonide's 2.4-fold faster therapeutic onset (ET50 = 1.23 weeks vs. 2.97 weeks for budesonide) [1] and its on-site pulmonary esterase activation to study spatially confined glucocorticoid receptor engagement without confounding systemic prodrug activity. The 52% pulmonary deposition fraction [2] ensures that the majority of the administered dose reaches the target compartment, reducing inter-animal variability from oropharyngeal losses.

Chronic Toxicology Studies Requiring Minimized HPA-Axis Interference

For 28-day or longer repeated-dose toxicology protocols where systemic cortisol suppression is a confounding variable, ciclesonide offers a validated safety margin: no significant cortisol suppression at doses up to 1280 μg bid despite retained anti-inflammatory efficacy [1]. The 99% plasma protein binding and 3.5-hour elimination half-life [2] provide a pharmacokinetic rationale for its clean systemic profile, making it the preferred glucocorticoid control in chronic safety pharmacology assessments.

Prodrug Activation and Esterase-Dependent Pharmacology Research

Ciclesonide's unique 120-fold affinity gain upon esterase cleavage (parent Ki = 37 nM → des-CIC Ki = 0.31 nM) [1] makes it an ideal tool compound for investigating tissue-specific prodrug activation mechanisms, carboxylesterase isoform substrate specificity, and the design of lung-targeted corticosteroid delivery systems. Its well-characterized in vitro–in vivo potency correlation provides a benchmark for evaluating novel prodrug candidates.

Therapeutic Index Benchmarking and Dissociation Studies

The 16-fold wider therapeutic index of ciclesonide over budesonide in the rat cotton pellet granuloma model (Thymus ED50/Granuloma ED50 ratio: 152 vs. 9.3) [1] establishes ciclesonide as a reference standard for preclinical therapeutic index determination studies. Researchers quantifying the dissociation between local anti-inflammatory potency and systemic thymolytic or metabolic effects can use this compound as an upper-bound comparator when evaluating novel glucocorticoid candidates.

Application
Selection Property
Validation Focus
Airway inflammation research models
Lung-targeted esterase-dependent activation
Compartment-specific receptor engagement and deposition endpoints
Repeat-dose toxicology and HPA-axis studies
HPA-axis endpoint profile at high doses
Cortisol suppression monitoring and systemic exposure review
Prodrug activation mechanism research
Esterase substrate specificity and affinity gain
Tissue-specific activation benchmarking and Ki shift characterization
Endpoint dissociation benchmarking studies
Local-response vs. systemic-activity ratio
Granuloma-to-thymus endpoint ratio and model-response interpretation
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